1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid
CAS No.: 4649-27-8
Cat. No.: VC21320723
Molecular Formula: C15H9NO4
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4649-27-8 |
---|---|
Molecular Formula | C15H9NO4 |
Molecular Weight | 267.24 g/mol |
IUPAC Name | 1,3-dioxo-2-phenylisoindole-5-carboxylic acid |
Standard InChI | InChI=1S/C15H9NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h1-8H,(H,19,20) |
Standard InChI Key | LJQKDUGNSCMZSJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Introduction
Identifier | Value |
---|---|
CAS Number | 4649-27-8 |
Molecular Formula | C15H9NO4 |
Molecular Weight | 267.24 g/mol |
InChI | InChI=1S/C15H9NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h1-8H,(H,19,20) |
InChIKey | LJQKDUGNSCMZSJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Structural Features and Chemical Properties
Molecular Structure
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid consists of a phthalimide core (isoindoline-1,3-dione) with a phenyl substituent on the nitrogen atom and a carboxylic acid group at the 5-position of the isoindoline ring. The compound's structure contributes significantly to its physical, chemical, and biological properties. The phthalimide moiety features two carbonyl groups in a cyclic imide structure, which influences the compound's reactivity and potential interactions with biological targets .
Physical and Chemical Properties
The compound exhibits several important physical and chemical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in Table 2:
Property | Value |
---|---|
Physical State | Solid |
Molecular Weight | 267.24 g/mol |
XLogP3 | 1.9 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 2 |
Exact Mass | 267.05315777 Da |
The moderately positive XLogP3 value (1.9) indicates that the compound has a balanced lipophilicity, suggesting potential for both aqueous solubility and membrane permeability, properties essential for drug candidates. The presence of one hydrogen bond donor (the carboxylic acid group) and four hydrogen bond acceptors (two carbonyl groups of the phthalimide and two from the carboxylic acid function) enables the compound to form multiple hydrogen bonds with target biomolecules, contributing to its potential biological activities .
Biological Activities and Applications
Enzyme Inhibition Properties
1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid and its derivatives have demonstrated significant enzyme inhibitory activities, particularly against carbonic anhydrases and heparanase. Research has shown that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid exhibit potent inhibitory activities against endo-β-glucuronidase heparanase with IC50 values in the range of 200-500 nM .
The compound's structure, particularly the carboxylic acid moiety, appears to be crucial for its binding to the target enzymes. The carboxylic acid group can act as a zinc-binding group (ZBG) in carbonic anhydrase inhibition, interacting with the catalytic zinc ion present in the active site of these enzymes .
Carbonic Anhydrase Inhibition
Studies have investigated the inhibitory effects of isoindoline-1,3-dione derivatives, including 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid, on human carbonic anhydrase isozymes (hCA-I and hCA-II). These enzymes play critical roles in various physiological processes, including respiration, pH regulation, and ion transport. Inhibition of these enzymes has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer .
The compound's ability to inhibit carbonic anhydrases is attributed to its structural features, particularly the carboxylic acid group, which can coordinate with the zinc ion in the active site of these enzymes. Additionally, the phenyl ring and the isoindoline core may engage in hydrophobic and hydrogen bonding interactions with amino acid residues in the enzyme's binding pocket .
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